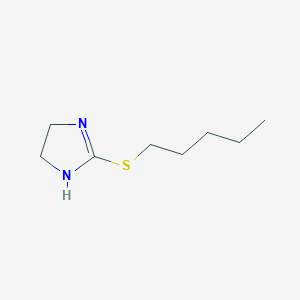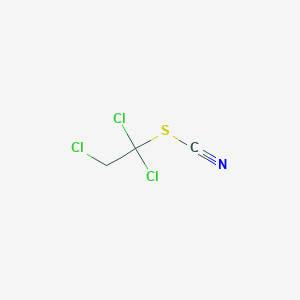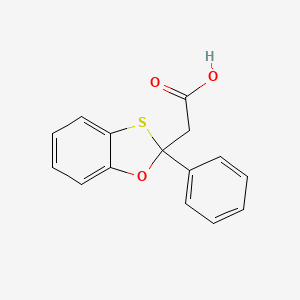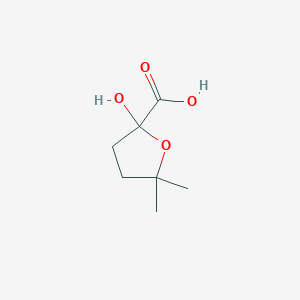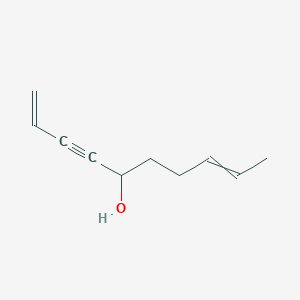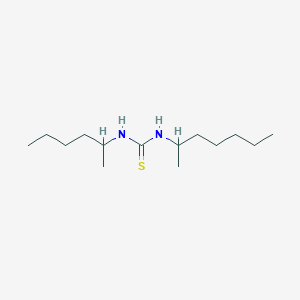
tert-Butanol DMPFPS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butanol DMPFPS, also known as tert-Butanol, is a tertiary alcohol with the chemical formula C4H10O. It is a colorless solid that melts near room temperature and has a camphor-like odor. tert-Butanol is commonly used as a solvent and an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butanol can be synthesized through the acid-catalyzed hydration of isobutene. This process involves the addition of water to isobutene in the presence of an acidic ion-exchange resin at temperatures ranging from 30 to 120 degrees Celsius .
Industrial Production Methods: Industrially, tert-Butanol is produced as a byproduct of the propylene oxide production process. It can also be obtained through the catalytic hydration of isobutylene or by a Grignard reaction between acetone and methylmagnesium chloride .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butanol can be oxidized to tert-butyl hydroperoxide using hydrogen peroxide as the oxidizing agent.
Reduction: It can be reduced to isobutane using hydrogen gas in the presence of a metal catalyst.
Substitution: tert-Butanol can undergo substitution reactions with halogens to form tert-butyl halides.
Major Products: The major products formed from these reactions include tert-butyl hydroperoxide, isobutane, and tert-butyl halides .
Wissenschaftliche Forschungsanwendungen
tert-Butanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tert-Butanol exerts its effects involves its interactions with proteins and other biomolecules. Molecular dynamics simulations have shown that tert-Butanol tends to accumulate near positively charged residues on the surface of peptides, leading to protein denaturation . This property is utilized in the lyophilization process to stabilize proteins and other biopharmaceutical products .
Vergleich Mit ähnlichen Verbindungen
tert-Butanol is similar to other butanol isomers, such as 1-butanol, 2-butanol, and isobutanol. tert-Butanol is unique due to its tertiary structure, which makes it more resistant to oxidation and more effective as a solvent and reagent in organic synthesis . Other similar compounds include tert-butyl alcohol and trimethyl carbinol .
Conclusion
tert-Butanol DMPFPS is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties make it an essential reagent in various chemical reactions and a valuable component in the formulation of biopharmaceutical products.
Eigenschaften
CAS-Nummer |
62394-63-2 |
|---|---|
Molekularformel |
C12H15F5OSi |
Molekulargewicht |
298.32 g/mol |
IUPAC-Name |
dimethyl-[(2-methylpropan-2-yl)oxy]-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H15F5OSi/c1-12(2,3)18-19(4,5)11-9(16)7(14)6(13)8(15)10(11)17/h1-5H3 |
InChI-Schlüssel |
LOXKSRZHDICMDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


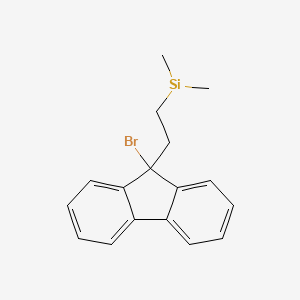
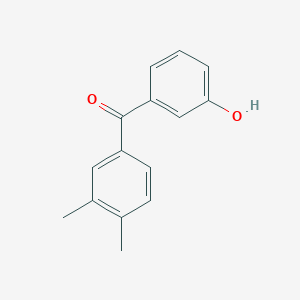

![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
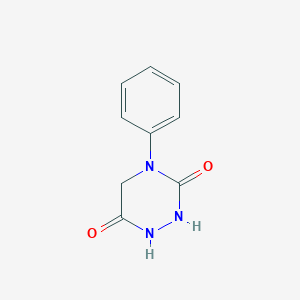
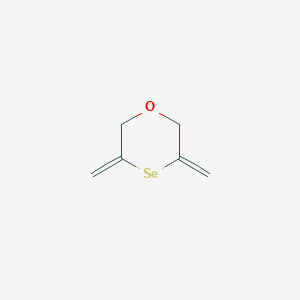
methanone](/img/structure/B14516511.png)
